molecular formula C15H19N3S B2525922 4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione CAS No. 29527-34-2

4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione

Cat. No.: B2525922
CAS No.: 29527-34-2
M. Wt: 273.4
InChI Key: HGVMNKOYSRHZSD-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a p-tolyl group, and a triazole ring with a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isothiocyanate with p-tolyl hydrazine in the presence of a base, such as sodium hydroxide, to form the desired triazole-thione compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and scalability of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens or electrophiles; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted triazoles

Scientific Research Applications

4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thione
  • 4-Cyclohexyl-5-propyl-1,2,4-triazole-3-thiol
  • 4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-Cyclohexyl-5-(p-tolyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione is unique due to its specific combination of cyclohexyl and p-tolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclohexyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVMNKOYSRHZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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